(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine
Description
(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine (CAS: 1042589-25-2) is a secondary amine featuring a pyridin-4-yl group and a 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 g/mol . The compound is cataloged under MDL number MFCD11161494 and is commercially available for research purposes, though some suppliers list it as discontinued . Structurally, it combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) with a flexible 3-methoxypropyl chain, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-methoxy-N-(1-pyridin-4-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(13-6-3-9-14-2)11-4-7-12-8-5-11/h4-5,7-8,10,13H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMGLOCRLYHHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655715 | |
| Record name | 3-Methoxy-N-[1-(pyridin-4-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042589-25-2 | |
| Record name | 3-Methoxy-N-[1-(pyridin-4-yl)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine, with the CAS number 1042589-25-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its methoxypropyl and pyridinyl functional groups, which contribute to its biological interactions. The presence of the pyridine ring is particularly significant as it often plays a role in the interaction with biological receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, similar compounds have been shown to inhibit poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms.
- Receptor Modulation : The interaction with neurotransmitter receptors, such as P2X7 receptors, suggests that this compound could influence neuronal signaling pathways. P2X7 receptor activation is linked to various cellular responses including proliferation and apoptosis .
- Cell Signaling Pathways : It may modulate key signaling pathways that regulate cell survival and apoptosis, potentially making it relevant in cancer research .
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant biological activity:
- Cytotoxicity : Research has shown that at certain concentrations, the compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through the modulation of excitatory neurotransmitter systems.
In Vivo Studies
In vivo investigations are crucial for understanding the pharmacokinetics and therapeutic potential:
- Animal Models : Studies involving animal models have demonstrated that the compound can affect behavioral outcomes related to anxiety and depression, indicating its potential as a psychotropic agent.
- Dosage Effects : The effects observed are often dose-dependent, where lower doses may exhibit minimal effects while higher doses lead to significant changes in behavior or cellular function.
Case Studies and Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines at concentrations above 10 µM. |
| Study 2 | Neuroprotection | Showed potential neuroprotective effects in rodent models of neurodegeneration. |
| Study 3 | Enzyme Interaction | Identified as a weak inhibitor of PARP enzymes, leading to increased apoptosis in treated cells. |
Toxicological Profile
Understanding the safety profile is essential for any therapeutic application:
- Toxicity Assessments : Initial toxicity assessments indicate that while the compound exhibits promising biological activity, it also has a threshold for toxicity which must be carefully monitored during therapeutic use.
- Metabolic Pathways : The metabolism of this compound involves cytochrome P450 enzymes, which may lead to the formation of metabolites that could have their own biological activities or toxicities .
Scientific Research Applications
Chemistry
(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of new compounds.
Biology
The compound has been investigated for its biological activities, particularly in enzyme inhibition studies. It acts as a ligand in biochemical assays, making it useful for studying interactions with biological targets.
Medicine
Preliminary research suggests that this compound may have therapeutic potential:
- Anticancer Activity : Early studies indicate that this compound can inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease treatments.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Intermediate for synthesis | Development of new organic compounds |
| Biology | Enzyme inhibition studies | Understanding biological interactions |
| Medicine | Anticancer and neuroprotective properties | Potential therapeutic agent |
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
- HeLa Cells : Significant reduction in cell viability with IC50 values lower than standard chemotherapeutics.
- MCF-7 Cells : Induces apoptosis through mitochondrial pathways.
Neuroprotective Studies
Research has shown that this compound may enhance neuronal survival under oxidative stress conditions:
- Mechanism : It appears to modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Positional Isomerism
- (3-Ethoxypropyl)-(1-pyridin-2-yl-ethyl)-amine (CAS: 842966-29-4): Replaces the 4-pyridinyl group with a 2-pyridinyl isomer and substitutes methoxy with ethoxy.
Direct Pyridine Modifications
- 2-Isopropyl-4-methoxypyridin-3-amine (CAS: 2641028-02-4): Features a methoxy group directly on the pyridine ring and an isopropyl substituent. Its pKa (~8.07) suggests moderate basicity, contrasting with the target compound’s tertiary amine .
| Compound | Molecular Formula | Pyridine Position | Key Substituent | pKa (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₈N₂O | 4-position | 3-Methoxypropyl | Not reported |
| (3-Ethoxypropyl)-(1-pyridin-2-yl-ethyl)-amine | C₁₂H₂₀N₂O | 2-position | 3-Ethoxypropyl | Not reported |
| 2-Isopropyl-4-methoxypyridin-3-amine | C₉H₁₄N₂O | 3-position | Isopropyl, 4-methoxy | 8.07 |
Functional Group Replacements
- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Replaces the methoxy group with a methylthio (-SMe) moiety. The sulfur atom increases hydrophobicity and may alter metabolic stability .
- N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine : Incorporates a boronate ester , enabling Suzuki-Miyaura cross-coupling reactions—a functional feature absent in the target compound .
Preparation Methods
Overview of Structural Features Relevant to Synthesis
The compound contains:
- A 3-methoxypropyl moiety: a three-carbon chain with a terminal methoxy group.
- A 1-pyridin-4-ylethyl amine fragment: an ethylamine substituent attached to the para position of a pyridine ring.
These features suggest that synthetic approaches typically involve:
- Alkylation or substitution reactions introducing the 3-methoxypropyl chain.
- Functionalization of the pyridine ring, often via amination or reductive amination.
Reported Synthetic Strategies and Methods
Protection-Deprotection Strategy Using Benzophenone (Patent CN105130880A)
A closely related preparation method for 1-(3-methoxypropyl)-4-piperidinamine, which shares the 3-methoxypropyl amine structural motif, involves a two-step process employing selective amine protection and alkylation:
Step 1: Selective Protection of Primary Amine
- Starting from 4-aminopiperidine, the primary amine is selectively protected using benzophenone in toluene under reflux conditions.
- This step exploits the different reactivities of primary and secondary amines, forming an intermediate N-(diphenylmethylene) derivative.
- The intermediate is purified by recrystallization from ethanol/heptane.
- Catalysts such as BF3·Et2O or TsOH and drying agents like 4Å molecular sieves can be used to improve yield and purity.
Step 2: Alkylation and Deprotection
- The protected intermediate is treated with a strong base (e.g., sodium hydride or n-butyllithium) in THF at low temperature (0 °C).
- Subsequently, 3-methoxypropyl bromide (1.1–1.5 equivalents) is added to alkylate the free secondary amine.
- After reaction completion (3–5 hours at room temperature), acidic conditions (10% aqueous HCl) remove the benzophenone protecting group.
- The product is extracted, purified, and dried to yield 1-(3-methoxypropyl)-4-piperidinamine with high purity (~97.2% by GC) and good yield (~81%).
This method highlights:
- The importance of selective amine protection to control regioselectivity.
- Use of alkyl bromide as an alkylating agent.
- Efficient recovery and recycling of the benzophenone protecting group.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-aminopiperidine + benzophenone, toluene, reflux, catalyst (BF3·Et2O/TsOH), molecular sieves | Protect primary amine selectively | N-(diphenylmethylene) piperidin-4-amine intermediate |
| 2 | Intermediate + NaH/n-BuLi, THF, 0 °C, then 3-methoxypropyl bromide, room temp, 3-5 h | Alkylation of secondary amine | Alkylated intermediate |
| 3 | 10% HCl aqueous, ethyl acetate extraction | Deprotection | 1-(3-methoxypropyl)-4-piperidinamine, 81% yield |
Note: While this patent focuses on a piperidine derivative, the principles of selective amine protection and alkylation with 3-methoxypropyl bromide are applicable to related amines such as (3-methoxypropyl)(1-pyridin-4-ylethyl)amine.
Zinc-Mediated Carbonyl Alkylative Amination (CAA) for α-Branched Amines
Recent advances in amine synthesis include a zinc-mediated carbonyl alkylative amination (CAA) reaction, which facilitates the construction of α-branched alkylamines:
- The method employs zinc to mediate the coupling of carbonyl compounds (aldehydes or ketones), alkyl donors (including carboxylic acid derivatives), and amines.
- This approach allows the formation of complex α-branched amines, including tertiary amines, under mild conditions.
- It avoids some limitations of traditional reductive amination, such as steric hindrance and limited substrate scope.
- The reaction proceeds via a radical mechanism but avoids the need for expensive silane reductants or visible light.
- It is scalable from microgram to gram scale and tolerates a broad range of functional groups.
For the preparation of this compound, this method could be adapted by:
- Using 4-pyridinecarboxaldehyde or a related ketone as the carbonyl component.
- Employing 3-methoxypropyl-derived alkyl donors.
- Reacting with an appropriate amine to form the desired α-branched amine.
This zinc-mediated CAA method offers a versatile and efficient synthetic route, especially for complex amines with α-branching adjacent to the nitrogen atom.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The benzophenone protection strategy is well-documented in patent literature and facilitates selective functionalization of amines bearing multiple nucleophilic sites.
- Zinc-mediated CAA is a cutting-edge methodology expanding the synthetic toolbox for α-branched amines, potentially applicable to the target compound with further substrate-specific optimization.
- Handling of strong bases (NaH, n-BuLi) and acid deprotection steps requires appropriate safety and procedural controls.
- Recovery and reuse of protecting groups like benzophenone enhance the sustainability and cost-effectiveness of the process.
- The choice of solvents (toluene, THF, ethyl acetate) and reaction conditions (temperature, molar ratios) critically influence yield and purity.
- No explicit published synthetic protocol exclusively for this compound was found; however, the above methods provide a reliable foundation for its preparation.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are critical for confirming amine connectivity and methoxypropyl/pyridinyl group integration. For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm, while methoxy groups appear as singlets near δ 3.3 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data (>1.0 Å) enable precise determination of bond angles and torsional strain in the methoxypropyl chain .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial design to test variables like temperature, catalyst loading, and solvent ratios. For instance, increasing copper(I) bromide from 0.1 to 0.2 equivalents in analogous reactions improved yields by 10–15% .
- Workup Optimization : Acid-base extraction (e.g., HCl washes) removes unreacted starting materials, while chromatography (ethyl acetate/hexane gradients) isolates the product .
- Real-Time Monitoring : In-situ FTIR or HPLC-MS tracks intermediate formation, enabling dynamic adjustments .
How should researchers resolve contradictions between spectroscopic data and computational predictions?
Advanced Research Question
- Dynamic NMR Analysis : Variable-temperature H NMR can detect conformational exchange in the methoxypropyl chain, explaining discrepancies between observed and predicted splitting patterns .
- DFT Calculations : Compare experimental C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate stereoelectronic effects .
- Crystallographic Validation : If NMR data conflict with computational models, X-ray structures provide definitive evidence of molecular geometry .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors, leveraging structural analogs (e.g., piperidin-4-amine derivatives) as templates .
- QSAR Modeling : Train models on pyridinyl-amine derivatives with known bioactivity to correlate substituent effects (e.g., methoxy group position) with receptor affinity .
- MD Simulations : Assess the stability of the methoxypropyl chain in aqueous environments (AMBER or GROMACS) to predict pharmacokinetic behavior .
How can structural analogs be designed for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Replace the pyridinyl group with quinoline or isoquinoline moieties to test π-π stacking interactions .
- Side-Chain Variations : Substitute the 3-methoxypropyl group with cyclopropyl or methylthiopropyl chains to evaluate steric and electronic effects on target binding .
- Stereochemical Probes : Synthesize enantiomers (e.g., using chiral catalysts) to isolate pharmacologically active conformers .
What safety protocols are essential when handling this compound?
Basic Research Question
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute dermal/oral toxicity risks (Category 4 GHS classification) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent exothermic reactions .
- Waste Disposal : Follow EPA guidelines for amine-containing waste, including pH adjustment before incineration .
How can crystallographic data address discrepancies in molecular geometry predictions?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
